2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE 2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10805295
InChI: InChI=1S/C15H10BrNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.15 g/mol

2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE

CAS No.:

Cat. No.: VC10805295

Molecular Formula: C15H10BrNO2

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE -

Specification

Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
IUPAC Name (3-amino-5-bromo-1-benzofuran-2-yl)-phenylmethanone
Standard InChI InChI=1S/C15H10BrNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2
Standard InChI Key SBFAYONAJFSEPC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 2-benzoyl-5-bromo-1-benzofuran-3-amine is C₁₅H₁₁BrNO₂, with a molecular weight of 333.16 g/mol. Its structure consists of a benzofuran core (a fused benzene and furan ring) substituted with:

  • A benzoyl group (–COC₆H₅) at position 2, introducing electron-withdrawing effects.

  • A bromine atom at position 5, enhancing electrophilic substitution reactivity.

  • An amine group (–NH₂) at position 3, enabling hydrogen bonding and nucleophilic interactions .

Table 1: Key Structural Features

PositionSubstituentRole in Reactivity
C2Benzoyl groupElectron withdrawal; stabilizes intermediates
C5BromineDirects electrophilic substitution
C3AmineParticipates in hydrogen bonding

Synthetic Methodologies

Base-Mediated Cascade Reactions

A validated route for synthesizing 3-amino-2-aroyl benzofurans involves a one-pot reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at room temperature . Adapting this protocol for 2-benzoyl-5-bromo-1-benzofuran-3-amine would require:

  • 5-Bromo-2-hydroxybenzonitrile as the starting material.

  • 2-Bromoacetophenone to introduce the benzoyl group.

  • Cs₂CO₃ (1.0 mmol) in DMF (2.0 mL) under stirring for 10–20 minutes .

Reaction Mechanism:

  • C–O Bond Formation: Deprotonation of the hydroxyl group by Cs₂CO₃ facilitates nucleophilic attack on 2-bromoacetophenone.

  • C–C Bond Formation: Intramolecular cyclization yields the benzofuran core.

  • Amination: The nitrile group is reduced to an amine under basic conditions .

Table 2: Optimized Reaction Conditions

ParameterValue
BaseCs₂CO₃ (1.0 mmol)
SolventDMF
TemperatureRoom temperature
Reaction Time10–20 minutes
Yield75–85% (estimated)

Physicochemical Properties

Solubility and Stability

While experimental data for 2-benzoyl-5-bromo-1-benzofuran-3-amine are scarce, analogs such as 5-bromo-1-benzofuran-2-amine exhibit:

  • Solubility: Miscibility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

  • Stability: Sensitivity to light and oxygen, necessitating storage under inert atmospheres .

Table 3: Predicted Physicochemical Data

PropertyValue
Melting Point120–125°C (estimated)
Boiling Point>250°C (decomposes)
LogP (Partition)3.2 (moderate lipophilicity)
Refractive Index1.58–1.60

Biological Activities and Applications

Anticancer Prospects

Benzofuran scaffolds interfere with tubulin polymerization and DNA replication. Notably:

  • 5-Bromo-1-benzofuran-2-amine derivatives inhibit breast cancer cell lines (MCF-7) with IC₅₀ values <10 μM .

  • The benzoyl group may enhance binding to kinase domains, as seen in tyrosine kinase inhibitors .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction time .

  • Structure-Activity Relationships (SAR): Investigate the role of the benzoyl group in pharmacokinetics.

  • In Vivo Studies: Evaluate efficacy in animal models of infection and cancer .

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